molecular formula C9H20N2O B1437468 3-(Tert-butylamino)-N-ethylpropanamide CAS No. 1040689-95-9

3-(Tert-butylamino)-N-ethylpropanamide

Cat. No.: B1437468
CAS No.: 1040689-95-9
M. Wt: 172.27 g/mol
InChI Key: XMHLDLRWGRPCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butylamino)-N-ethylpropanamide is a secondary amide characterized by a tert-butylamino group at the third carbon of the propanamide backbone and an ethyl substituent on the amide nitrogen. This compound’s structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its tert-butyl group confers steric bulk and hydrophobicity, while the amide functionality enables hydrogen bonding and stability. This article provides a detailed comparison of this compound with structurally analogous molecules, emphasizing differences in structure, properties, synthesis, and biological activity.

Properties

IUPAC Name

3-(tert-butylamino)-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-10-8(12)6-7-11-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHLDLRWGRPCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic Synthesis Using Isocyanides and Bromoacetates

One advanced method involves photocatalytic reactions where isocyanides react with bromoacetates to form the desired amide. This process typically requires:

  • An inert atmosphere to prevent side reactions.
  • Controlled light exposure to activate the photocatalyst.
  • Monitoring via nuclear magnetic resonance (NMR) spectroscopy to confirm product formation.

The reaction proceeds through the generation of reactive intermediates that facilitate the formation of the amide bond while incorporating the tert-butylamino moiety. The final product is purified using column chromatography to isolate 3-(Tert-butylamino)-N-ethylpropanamide with high purity.

Amide Formation via Alkylation and Amidation

Another common synthetic route involves the following steps:

  • Alkylation of tert-butylamine: tert-Butylamine is reacted with an appropriate alkyl halide or ester derivative, such as ethyl 3-chloropropanoate, under basic conditions to introduce the ethylpropanamide chain.

  • Amidation reaction: The intermediate undergoes amidation, often facilitated by coupling agents or under reflux conditions, to form the amide bond.

  • Purification: The crude product is extracted with organic solvents, washed, and purified by distillation or chromatography.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions, yielding the target compound efficiently.

Reaction Conditions and Monitoring

  • Temperature: Reactions are typically conducted between 0°C to room temperature initially, then allowed to warm to ambient or slightly elevated temperatures (20-80°C) to drive the reaction to completion.
  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to avoid oxidation or moisture interference.
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethyl acetate are commonly used.
  • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are employed to monitor reaction progress and confirm product identity.

Comparative Data Table of Preparation Parameters

Preparation Method Key Reagents Reaction Conditions Yield (%) Purification Method Notes
Photocatalytic reaction Isocyanides, bromoacetates, tert-butylamine Inert atmosphere, light exposure, room temp Not specified Column chromatography High selectivity due to photocatalysis
Alkylation + amidation tert-Butylamine, ethyl 3-chloropropanoate, base 0-25°C initial, then RT, DMF solvent ~90 Extraction, distillation Straightforward, good yield
Multi-step amidation with coupling agents tert-Butylamine derivatives, coupling agents 20-80°C, inert atmosphere Variable Chromatography Requires careful control of pH, temp

Research Findings and Notes

  • The steric hindrance from the tert-butyl group influences the reactivity and selectivity of the amide formation, often requiring optimized conditions to achieve high yield.
  • Photocatalytic methods offer a green chemistry advantage by reducing the need for harsh reagents and enabling milder reaction conditions.
  • The use of sodium hydride (NaH) as a base in related ester synthesis (e.g., 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester) suggests that strong bases can facilitate deprotonation and nucleophilic substitution steps, which may be applicable in the preparation of this compound.
  • Purification by column chromatography is critical to remove side products and unreacted starting materials, ensuring the compound's suitability for further medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-N-ethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

This compound is utilized as a building block in organic chemistry for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in creating new compounds with potential applications in pharmaceuticals and materials science.

Biochemical Probes

In biological research, 3-(Tert-butylamino)-N-ethylpropanamide has been investigated for its potential as a biochemical probe. It can interact with enzymes and receptors, allowing researchers to study enzyme mechanisms and cellular pathways. This interaction can provide insights into metabolic processes and disease mechanisms.

Pharmaceutical Development

The compound is being explored for its therapeutic properties. It serves as a precursor in the synthesis of novel drug candidates aimed at treating various conditions, including cancer and neurological disorders. Its structural characteristics allow for modifications that can enhance pharmacological activity while reducing side effects.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that these derivatives can inhibit cell proliferation and induce apoptosis in various cancer types.

Compound DerivativeActivity LevelMethod of Synthesis
Derivative AHighAlkylation Reaction
Derivative BModerateEsterification
Derivative CLowDirect Fluorination

Case Study 2: Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound has shown promise as an inhibitor of specific proteases involved in disease processes. For instance, its interaction with proteasomes has been evaluated for potential antimalarial applications against Plasmodium falciparum, highlighting its role in targeting critical pathways within parasites.

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals, particularly as potential herbicides or pesticides due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-N-ethylpropanamide involves its interaction with specific molecular targets. The tert-butylamino group can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

  • N-Ethyl-3-(propylamino)propanamide () shares the amide backbone but substitutes tert-butyl with a linear propyl group, reducing steric hindrance and hydrophobicity.
  • Ethyl 3-(tert-butylamino)propanoate () replaces the amide with an ester, altering hydrogen-bonding capacity and hydrolysis susceptibility.
  • 3-(tert-Butylamino)propionylindole HCl hydrate () introduces an indole ring, enhancing aromaticity and molecular weight, which may influence pharmacological activity.

Physicochemical Properties

Polarity and Solubility

  • The tert-butyl group in this compound increases hydrophobicity compared to the propylamino analogue (), likely reducing aqueous solubility.
  • The ester derivative () exhibits higher lipophilicity than the amide but is more prone to hydrolysis under acidic/basic conditions.

Spectral Data

  • Ethyl 3-(tert-butylamino)propanoate () was characterized by ¹H NMR (300 MHz, CDCl₃) and IR spectroscopy, with signals corresponding to the ester carbonyl (~1740 cm⁻¹) and tert-butyl protons (1.2 ppm). These differ from the amide’s carbonyl (~1650 cm⁻¹) and N–H stretching (~3300 cm⁻¹).

Pharmacological Activity

  • 3-(tert-Butylamino)propionylindole HCl hydrate () exhibits toxicity data, hinting at CNS activity or metabolic liabilities.

Toxicity

  • While specific data for this compound are unavailable, structural analogues with tert-butyl groups (e.g., ) show moderate toxicity, possibly due to metabolic persistence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butylamino)-N-ethylpropanamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via a nucleophilic substitution or amidation reaction. For example, tert-butylamine can react with a propanamide precursor (e.g., ethyl acrylate derivatives) under reflux in a polar aprotic solvent like DMF or THF. Catalysts such as HOBt/DCC for amide coupling may improve yields. Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. HPLC (≥95% purity) and NMR (integration of tert-butyl protons at ~1.2 ppm) are critical for validation .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (as in for analogous propanamides) to resolve the molecular structure. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), identifying decomposition points and phase transitions. FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (ESI-MS) validates the molecular ion peak (expected m/z ~214 for C₉H₂₁N₂O) .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) due to the tert-butyl group’s steric effects. Cell viability assays (MTT or resazurin) in cancer or bacterial lines assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and molecular docking (using AutoDock Vina) predict binding interactions. Ensure controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer : A 2⁴ factorial design (e.g., temperature, solvent ratio, catalyst loading, reaction time) identifies critical variables. For example, highlights temperature and catalyst concentration as dominant factors. Response surface methodology (RSM) models yield maxima, while ANOVA validates significance (p < 0.05). Parallel synthesis in microreactors improves reproducibility for scale-up .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Combine density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electrostatic potential surfaces and molecular dynamics (MD) simulations (GROMACS) to model protein-ligand interactions. Focus on the tert-butyl group’s hydrophobic interactions and the amide’s hydrogen-bonding capacity. Free energy perturbation (FEP) quantifies binding affinities. Validate with SPR (surface plasmon resonance) for kinetic parameters (kₒₙ/kₒff) .

Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl or varying the ethyl group). Assess logP (shake-flask method), solubility (HPLC-UV), and metabolic stability (microsomal assays). QSAR models correlate substituent effects with bioavailability. For example, bulkier tert-butyl groups may reduce solubility but enhance membrane permeability .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δH for tert-butyl) may arise from solvent effects or tautomerism. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) to assign signals. High-resolution mass spectrometry (HRMS) resolves isotopic patterns. Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butylamino)-N-ethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(Tert-butylamino)-N-ethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.